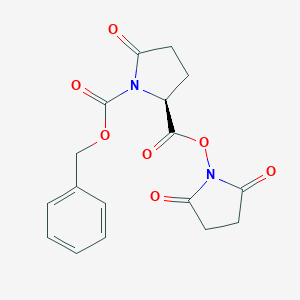
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
概要
説明
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is a chemical compound with the empirical formula C12H10FNO3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecule consists of three almost flat units: the phenyl ring, the isoxazole ring, and the ester moiety . The ester moiety has an extended conformation and is almost in the same plane with respect to the isoxazole ring .Physical And Chemical Properties Analysis
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is a solid substance . It has a molecular weight of 235.21 . The SMILES string representation of the molecule isCCOC(=O)c1cc(on1)-c2ccc(F)cc2 .
科学的研究の応用
Antimicrobial Activity
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate derivatives have been explored for their antimicrobial properties. In a study by Banpurkar, Wazalwar, & Perdih (2018), a series of isoxazole compounds, including those with a 4-fluorophenyl group, demonstrated significant antibacterial activity, particularly against Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents.
Synthetic Methods and Chemical Properties
The synthesis and chemical properties of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate and its derivatives have been a subject of research. Zhou and Natale (1998) investigated the lateral lithiation of a functionalized isoxazole AMPA analog, providing insights into synthetic strategies for modifying the isoxazole ring (Zhou & Natale, 1998).
Antiviral and Cytotoxic Activities
Some isoxazole-based heterocycles, including those with chlorophenyl and fluorophenyl groups, have shown promising antiviral and cytotoxic activities. Dawood, Abdel-Gawad, Mohamed, & Badria (2011) synthesized new compounds that reduced the number of viral plaques of Herpes simplex type-1 (HSV-1) by 69%, highlighting potential applications in antiviral drug development (Dawood et al., 2011).
Drug Design and Molecular Docking
The structural properties of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate derivatives have been analyzed for drug design purposes. Nagarajappa et al. (2022) synthesized novel thiazole derivatives and evaluated their potential as inhibitors using molecular docking simulations, demonstrating their relevance in the design of new drugs (Nagarajappa et al., 2022).
Biomimetic Synthesis
Research has been conducted on the biomimetic synthesis of complex natural products using isoxazole derivatives. Moorthie, McGarrigle, Stenson, & Aggarwal (2007) explored the synthesis of isoxazole-4-carboxylic esters as precursors for biomimetic synthesis, showing the utility of these compounds in synthesizing biologically important molecules (Moorthie et al., 2007).
Safety And Hazards
The compound is classified as an Eye Irritant (category 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H319, which means it causes serious eye irritation . The precautionary statements include P305 + P351 + P338, which means if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
特性
IUPAC Name |
ethyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDBYHCVVNAFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



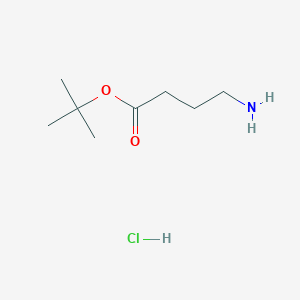

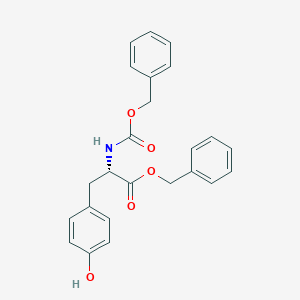
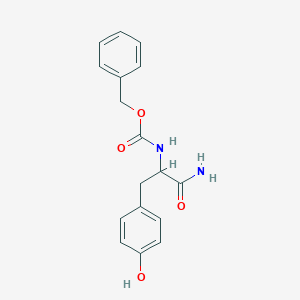
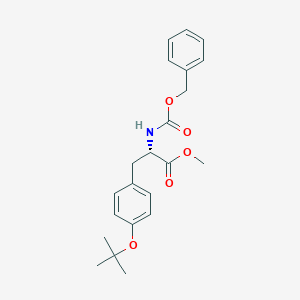
![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)



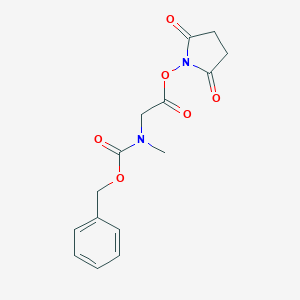
![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)
